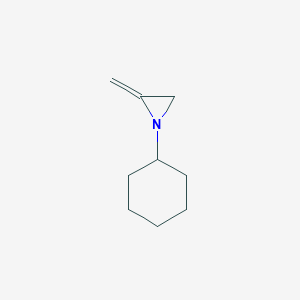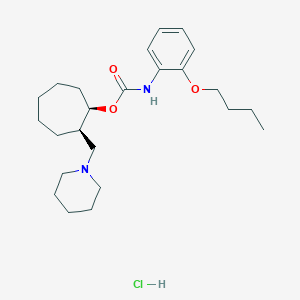![molecular formula C8H7Cl3O2S B065141 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene CAS No. 175203-30-2](/img/structure/B65141.png)
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” is a chemical compound with the molecular formula C8H7Cl3O2S . It is also known as "2-Chloroethyl (2,4-Dichlorophenyl) Sulfone" .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two chlorine atoms and a (2-chloroethyl)sulfonyl group . The molecular weight of this compound is 273.56 .Chemical Reactions Analysis
The chemical reactions of “this compound” could involve electrophilic aromatic substitution or nucleophilic substitution . The exact reactions would depend on the specific conditions and reagents used.Mécanisme D'action
The mechanism of action for reactions involving “2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” would depend on the specific reaction. For electrophilic aromatic substitution, the mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
“2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound, including wearing protective clothing and eye protection .
Propriétés
IUPAC Name |
2,4-dichloro-1-(2-chloroethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKIQPDEDLHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381259 |
Source


|
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-30-2 |
Source


|
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)

